

Propylene Glycol Distearate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Propylene glycol distearate	
Cat. No.:	B1606436	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene Glycol Distearate (PGDS) is a diester of propylene glycol and stearic acid, widely utilized across the pharmaceutical, cosmetic, and food industries.[1] Its versatile functions as an emulsifier, stabilizer, opacifying agent, and viscosity-increasing agent make it a valuable excipient in a variety of formulations.[1][2] A thorough understanding of its solubility characteristics in different organic solvents is paramount for formulators to ensure product stability, efficacy, and desired physical properties. This technical guide provides a comprehensive overview of the solubility of **propylene glycol distearate** in organic solvents, including available data and experimental methodologies for its determination.

Physicochemical Properties of Propylene Glycol Distearate

Propylene glycol distearate is typically a white to off-white waxy solid at room temperature.[1] Its chemical structure, consisting of a propylene glycol backbone with two stearoyl chains, imparts a predominantly nonpolar character to the molecule, which dictates its solubility behavior.

Qualitative Solubility of Propylene Glycol Distearate

Propylene glycol distearate is generally characterized as being soluble in a range of organic solvents and insoluble in water.[1][2] This is a consequence of its lipophilic nature, attributed to the long fatty acid chains.

Soluble in:

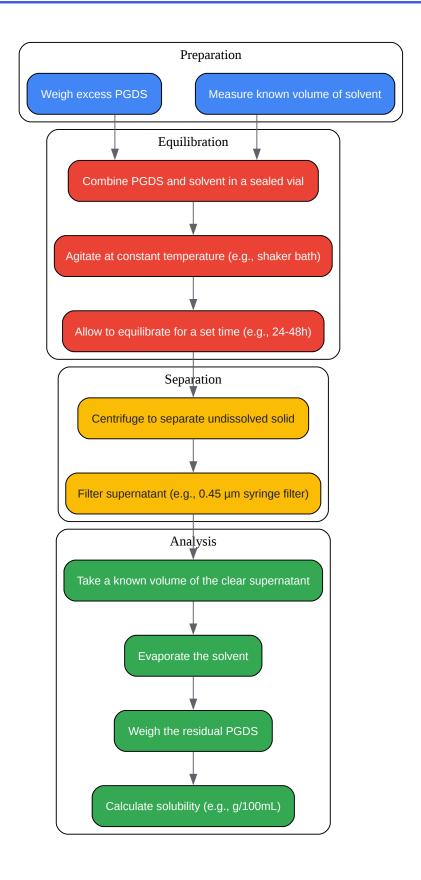
- Alcohols (e.g., ethanol)[1][3]
- Ketones (e.g., acetone)[1][3]
- Chlorinated hydrocarbons (e.g., chloroform)[3]
- Ethers[3]
- Esters (e.g., ethyl acetate)[3]
- Aromatic hydrocarbons (e.g., benzene)[3]
- Mineral and fixed oils[3]
- Isopropyl myristate[3]

Insoluble in:

- Water[1][3]
- Propylene glycol[3]
- Glycerin[3]

Quantitative Solubility Data

Despite its widespread use, specific quantitative solubility data for **propylene glycol distearate** in various organic solvents is not extensively published in publicly available literature. The following table summarizes the available qualitative information. Researchers and formulators are encouraged to determine precise solubility values for their specific applications and solvent systems.



Organic Solvent	Temperature (°C)	Solubility (g/100 mL)	Reference
Ethanol	Not Specified	Soluble	[1][3]
Acetone	Not Specified	Soluble	[1][3]
Chloroform	Not Specified	Soluble	[3]
Ether	Not Specified	Soluble	[3]
Ethyl Acetate	Not Specified	Soluble	[3]
Benzene	Not Specified	Soluble	[3]
Mineral Oil	Not Specified	Soluble	[3]
Isopropyl Myristate	Not Specified	Soluble	[3]
Water	Not Specified	Insoluble	[1][3]
Propylene Glycol	Not Specified	Insoluble	[3]
Glycerin	Not Specified	Insoluble	[3]

Experimental Protocol for Solubility Determination

The following provides a general experimental workflow for determining the solubility of **propylene glycol distearate** in an organic solvent. This protocol is based on the isothermal equilibrium method.

Click to download full resolution via product page

Caption: Workflow for determining the solubility of **propylene glycol distearate**.

Detailed Methodology:

- Preparation: Accurately weigh an amount of **propylene glycol distearate** that is in excess of its expected solubility and add it to a sealed container (e.g., a screw-cap vial). Add a precise volume of the desired organic solvent to the container.
- Equilibration: Place the sealed container in a constant temperature environment, such as a shaker water bath. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored throughout this process.
- Separation of Undissolved Solute: After the equilibration period, cease agitation and allow
 the undissolved solid to settle. To ensure complete separation of the solid from the saturated
 solution, centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g.,
 0.45 µm) is recommended. This step should be performed at the same temperature as the
 equilibration to prevent any change in solubility.
- Quantification of Solute:
 - Gravimetric Method: A known volume of the clear, saturated supernatant is carefully transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of PGDS). The container with the dried residue is then weighed, and the mass of the dissolved **propylene glycol distearate** is determined by subtraction. The solubility can then be calculated and expressed in desired units (e.g., g/100 mL, mg/mL).
 - Chromatographic Methods: Alternatively, the concentration of propylene glycol
 distearate in the filtered supernatant can be determined using analytical techniques such
 as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This
 requires the development of a validated analytical method with a suitable calibration curve.

Factors Influencing Solubility

The solubility of **propylene glycol distearate** can be influenced by several factors:

 Temperature: Generally, the solubility of solids in liquids increases with temperature. For propylene glycol distearate, an increase in temperature will likely lead to higher solubility in

organic solvents.

- Solvent Polarity: As a nonpolar compound, propylene glycol distearate will exhibit higher solubility in nonpolar organic solvents compared to polar ones. The principle of "like dissolves like" is a key determinant of its solubility.
- Purity of PGDS and Solvent: The presence of impurities in either the propylene glycol distearate or the solvent can affect the measured solubility.
- Crystalline Form: The crystalline structure of the propylene glycol distearate can influence
 its solubility. Different polymorphs can have different lattice energies, leading to variations in
 solubility.

Conclusion

Propylene glycol distearate is a lipophilic compound with good solubility in a variety of organic solvents. While extensive quantitative solubility data is not readily available in the public domain, its qualitative solubility profile is well-established. For specific formulation development, it is crucial for researchers and scientists to experimentally determine the solubility of propylene glycol distearate in their chosen solvent systems under the relevant process and storage conditions. The provided experimental protocol offers a robust framework for such determinations. A comprehensive understanding of these solubility characteristics is essential for leveraging the full potential of propylene glycol distearate in pharmaceutical and cosmetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Buy Propylene glycol distearate (EVT-403759) | 6182-11-2 [evitachem.com]
- 2. cir-safety.org [cir-safety.org]
- 3. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Propylene Glycol Distearate: A Technical Guide to its Solubility in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1606436#propylene-glycol-distearate-solubility-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com